Ethyl 4-(tributylstannyl)benzoate
Overview
Description
Ethyl 4-(tributylstannyl)benzoate is an organotin compound that features a benzoate ester functional group and a tributylstannyl group
Preparation Methods
Ethyl 4-(tributylstannyl)benzoate can be synthesized through several methods, including the reaction of ethyl 4-bromobenzoate with tributyltin hydride in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired product with high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Ethyl 4-(tributylstannyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions such as the Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include palladium catalysts, boron reagents, and other organometallic compounds. Reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
Ethyl 4-(tributylstannyl)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, particularly in cross-coupling reactions.
Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential anticancer and antileishmanial properties.
Industry: The compound is used in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(tributylstannyl)benzoate involves its ability to participate in cross-coupling reactions, where the tributylstannyl group is replaced by other functional groups. This process typically involves the formation of a palladium complex, which facilitates the transfer of the stannyl group to the desired substrate. The molecular targets and pathways involved in its biological activity are related to its interaction with cellular proteins and enzymes, leading to cytotoxic effects .
Comparison with Similar Compounds
Ethyl 4-(tributylstannyl)benzoate can be compared to other organotin compounds, such as:
Tributyltin Chloride: Similar in structure but with a chloride group instead of a benzoate ester.
Tributyltin Hydride: Used as a reducing agent in organic synthesis.
Tributyltin Oxide: Known for its use as a biocide in marine antifouling paints.
Properties
IUPAC Name |
ethyl 4-tributylstannylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.3C4H9.Sn/c1-2-11-9(10)8-6-4-3-5-7-8;3*1-3-4-2;/h4-7H,2H2,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRJKHORUOULRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459671 | |
Record name | Ethyl 4-(tributylstannyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294210-67-6 | |
Record name | Ethyl 4-(tributylstannyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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